

# Vatinoxan Hydrochloride (MK-467): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Vatinoxan hydrochloride	
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### **Abstract**

Vatinoxan, formerly known as MK-467, is a peripherally selective α2-adrenergic receptor antagonist.[1][2][3] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows it to mitigate the undesirable cardiovascular side effects of centrally acting α2-adrenergic agonists while preserving their sedative and analgesic properties.[1][2][4] This technical guide provides an in-depth overview of **Vatinoxan hydrochloride**, including its nomenclature, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development.

## **Nomenclature and Chemical Properties**

Vatinoxan is the officially adopted name for the compound previously identified by the research code MK-467.[2] It is most commonly used as its hydrochloride salt, **Vatinoxan hydrochloride**. [4][5][6][7]

Table 1: Chemical and Physical Properties of Vatinoxan and its Hydrochloride Salt



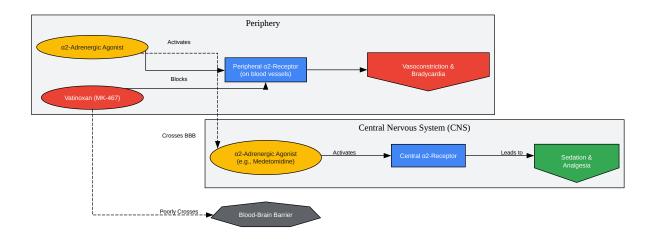
Property	Vatinoxan (Free Base)	Vatinoxan Hydrochloride
IUPAC Name	N-[2-[(2R,12bS)-2'- oxospiro[1,3,4,6,7,12b- hexahydro-[1]benzofuro[2,3- a]quinolizine-2,5'- imidazolidine]-1'- yl]ethyl]methanesulfonamide[2]	N-(2-((2R,12bS)-2'-oxo- 1,3,4,6,7,12b- hexahydrospiro[benzofuro[2,3- a]quinolizine-2,4'- imidazolidin]-3'- yl)ethyl)methanesulfonamide hydrochloride[4][5]
Synonyms	MK-467, L-659,066[1][3]	MK-467 hydrochloride, L-659,066 hydrochloride[6]
CAS Number	114914-42-0[1][2]	130466-38-5[5][7]
Molecular Formula	C20H26N4O4S[2]	C20H27CIN4O4S[5]
Molecular Weight	418.51 g/mol [2]	454.97 g/mol [4][5]
Appearance	-	White to pale yellow, crystalline substance[4]
Solubility in Water	-	Sparingly soluble[4]

### **Mechanism of Action**

Vatinoxan functions as a competitive antagonist at  $\alpha$ 2-adrenergic receptors.[1] Its key characteristic is its peripheral selectivity, meaning it primarily acts on  $\alpha$ 2-receptors outside of the central nervous system (CNS).[1][3] This selectivity is attributed to its low lipid solubility and other physicochemical properties that limit its penetration across the blood-brain barrier.[2]

When co-administered with an  $\alpha$ 2-adrenergic agonist (e.g., medetomidine, dexmedetomidine), Vatinoxan selectively blocks the agonist's effects on peripheral  $\alpha$ 2-receptors, which are responsible for vasoconstriction and subsequent bradycardia.[1][3][4] Concurrently, the  $\alpha$ 2-agonist can still exert its effects on central  $\alpha$ 2-receptors to produce sedation and analgesia.[4]





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Caption: Vatinoxan's peripheral action on  $\alpha$ 2-receptors.

## **Quantitative Data from Experimental Studies**

The following tables summarize quantitative data from various studies investigating the effects of Vatinoxan (MK-467) in different animal species.

Table 2: Effects of Vatinoxan on Cardiovascular Parameters in Dogs



Treatment	Heart Rate (beats/min)	Mean Arterial Pressure (mmHg)	Cardiac Index	Systemic Vascular Resistance	Reference
Medetomidin e (IV) alone	Lower	Higher	Lower	Higher	[8]
Medetomidin e + MK-467 (IV)	Higher than Med alone	Lower than Med alone	Higher than Med alone	Lower than Med alone	[8]
Medetomidin e (IM) alone	Lower	-	-	-	[9]
Medetomidin e + Butorphanol (IM)	Lower	-	-	-	[9]
Medetomidin e + Butorphanol + MK-467 (IM)	Significantly higher (10-40 min)	-	-	-	[9]

Table 3: Effects of Vatinoxan on Cardiovascular Parameters in Horses



Treatment	Heart Rate (beats/min) at 10 min	Mean Arterial Pressure (mmHg) at 10 min	Cardiac Index at 10 min	Systemic Vascular Resistance at 10 min	Reference
Medetomidin e (IV) alone	26 ± 2	129 ± 15	Lower	Higher	[3]
Medetomidin e + Vatinoxan (IV)	31 ± 5	103 ± 13	Higher	Lower	[3]

Table 4: Pharmacokinetic Parameters of Vatinoxan in Anesthetized Cats

Parameter	Typical Value (% interindividual variability)	Reference
Volume of Distribution 1 (mL/kg)	34 (55)	[10]
Volume of Distribution 2 (mL/kg)	151 (35)	[10]
Volume of Distribution 3 (mL/kg)	306 (18)	[10]
Metabolic Clearance (mL/min/kg)	2.3 (34)	[10]
Distribution Clearance 1 (mL/min/kg)	42.6 (25)	[10]
Distribution Clearance 2 (mL/min/kg)	5.6 (0)	[10]

Table 5: CNS to Plasma Concentration Ratios in Dogs

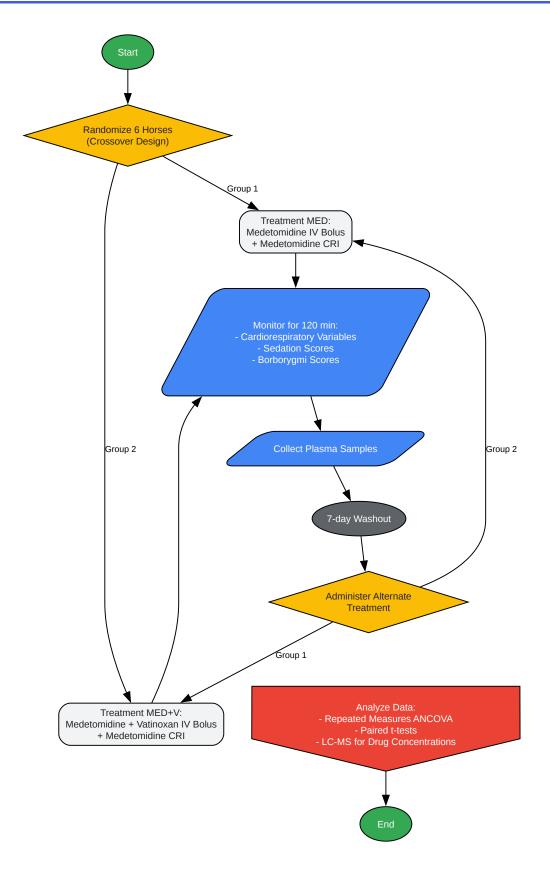


Compound	CNS-to-Plasma Ratio	Reference
Vatinoxan	~1:50	[11]
Dexmedetomidine	3 to 7-fold higher in CNS	[11]
Levomedetomidine	3 to 7-fold higher in CNS	[11]

# Experimental Protocols Study of Vatinoxan with Medetomidine in Horses

- Objective: To evaluate the effects of vatinoxan on cardiovascular function, gastrointestinal motility, and sedation during a constant-rate infusion (CRI) of medetomidine in standing horses.[3]
- Animals: Six healthy horses.[3]
- Experimental Design: A randomized, blinded, crossover study.[3]
- Treatments:
  - $\circ$  MED: Medetomidine hydrochloride (7 μg/kg IV), followed by a CRI of medetomidine (3.5 μg/kg/h) for 60 minutes.[3]
  - MED+V: Medetomidine hydrochloride (7 μg/kg IV) with vatinoxan hydrochloride (140 μg/kg IV), followed by a CRI of medetomidine (3.5 μg/kg/h) for 60 minutes.[3]
- Measurements: Cardiorespiratory variables, borborygmi scores, sedation levels, and plasma drug concentrations were recorded for 120 minutes.[3]
- Drug Concentration Analysis: Plasma concentrations of dexmedetomidine, levomedetomidine, and vatinoxan were measured using liquid chromatography-tandem mass spectrometry.[3]





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